Asperlactone

Description

Asperlactone has been reported in Exophiala and Aspergillus melleus with data available.

Structure

3D Structure

Properties

IUPAC Name |

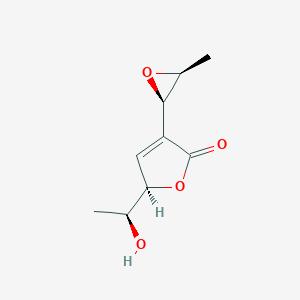

(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-4(10)7-3-6(9(11)13-7)8-5(2)12-8/h3-5,7-8,10H,1-2H3/t4-,5-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLNPJDEXLLCQG-DGCAKLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C2=CC(OC2=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](O1)C2=C[C@@H](OC2=O)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227215 | |

| Record name | 2(5H)-Furanone, 5-((1S)-1-hydroxyethyl)-3-((2S,3S)-3-methyloxiranyl)-, (5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76375-62-7 | |

| Record name | 2(5H)-Furanone, 5-((1S)-1-hydroxyethyl)-3-((2S,3S)-3-methyloxiranyl)-, (5R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076375627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(5H)-Furanone, 5-((1S)-1-hydroxyethyl)-3-((2S,3S)-3-methyloxiranyl)-, (5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Asperlactone: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asperlactone is a polyketide-derived secondary metabolite produced by certain species of the fungal genus Aspergillus. First identified in Aspergillus melleus and also found in Aspergillus ochraceus, this butenolide compound has demonstrated notable biological activities, including antifungal and antibacterial properties.[1] Its unique structure, featuring an epoxide ring, makes it a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and methodologies for the isolation and characterization of asperlactone, tailored for a scientific audience. All quantitative data is presented in structured tables, and experimental workflows and biosynthetic pathways are visualized using diagrams.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds, which have been pivotal in the development of numerous pharmaceuticals. The genus Aspergillus is a prolific producer of such compounds. Asperlactone, a polyketide mycotoxin, is one such metabolite that has garnered scientific interest.[1] It belongs to the butenolide class of compounds, characterized by a furan-2(5H)-one ring structure.[1] The presence of a reactive epoxide functional group suggests potential for covalent interactions with biological macromolecules, a common mechanism for the bioactivity of many natural products. Understanding the discovery, biosynthesis, and methods for obtaining pure asperlactone is crucial for unlocking its full therapeutic potential.

Discovery and Producing Organisms

Asperlactone was first discovered as a metabolite of Aspergillus melleus.[2][3] Subsequent studies have also identified its production by other Aspergillus species, including Aspergillus ochraceus. These fungi are widespread in the environment and are known to produce a diverse array of secondary metabolites. The production of asperlactone, like many fungal secondary metabolites, is often influenced by culture conditions such as the composition of the growth medium, temperature, and aeration.

Biosynthesis of Asperlactone

Asperlactone is a polyketide, synthesized through the acetate-malonate pathway. Isotopic labeling studies have shown that its carbon skeleton is derived from the head-to-tail condensation of acetate units. The biosynthesis is closely related to that of another co-metabolite, aspyrone. A proposed biosynthetic pathway involves the formation of a linear polyketide chain, which then undergoes a series of enzymatic modifications including cyclization, oxidation, and epoxidation to yield the final asperlactone structure. A key intermediate in this proposed pathway is a diepoxide, which can be converted to either aspyrone or asperlactone.

Caption: Proposed biosynthetic pathway of asperlactone from acetate.

Experimental Protocols

Fungal Culture and Fermentation

A detailed protocol for the cultivation of Aspergillus species for asperlactone production is outlined below. This protocol is a generalized procedure and may require optimization based on the specific strain and laboratory conditions.

Materials:

-

Aspergillus melleus or Aspergillus ochraceus culture

-

Potato Dextrose Agar (PDA) plates

-

Czapek-Dox broth or other suitable liquid fermentation medium

-

Sterile flasks

-

Incubator shaker

Procedure:

-

Strain Activation: Inoculate the Aspergillus strain onto PDA plates and incubate at 25-28°C for 7-10 days until sporulation is observed.

-

Seed Culture Preparation: Aseptically transfer a small piece of the sporulated agar into a flask containing the seed culture medium. Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days.

-

Production Culture: Inoculate the production culture medium with the seed culture (typically 5-10% v/v). Incubate under the same conditions as the seed culture for 7-14 days. The fermentation progress can be monitored by observing changes in the culture broth and mycelial growth.

Extraction of Asperlactone

The following is a general procedure for the extraction of asperlactone from the fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate or other suitable organic solvent

-

Separatory funnel

-

Rotary evaporator

-

Anhydrous sodium sulfate

Procedure:

-

Separation of Mycelia and Broth: Separate the fungal mycelia from the culture broth by filtration or centrifugation.

-

Liquid-Liquid Extraction: Extract the culture filtrate with an equal volume of ethyl acetate three times. For each extraction, shake the mixture vigorously in a separatory funnel and allow the layers to separate.

-

Extraction of Mycelia (Optional): The mycelial mass can be extracted separately with a polar organic solvent like methanol or acetone to recover any intracellular asperlactone. This extract can then be concentrated and partitioned between water and ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of Asperlactone

The crude extract is a complex mixture of metabolites and requires further purification to isolate asperlactone. Chromatographic techniques are essential for this purpose.

Materials:

-

Crude extract

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column (for final purification)

Procedure:

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing asperlactone.

-

-

Preparative HPLC:

-

Pool the fractions containing asperlactone and concentrate them.

-

Further purify the enriched fraction using preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of methanol or acetonitrile in water.

-

Collect the peak corresponding to asperlactone and verify its purity by analytical HPLC.

-

Caption: General workflow for the isolation and purification of asperlactone.

Data Presentation

Physicochemical Properties of Asperlactone

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₄ | |

| Molecular Weight | 184.19 g/mol | |

| Exact Mass | 184.0736 g/mol |

Spectroscopic Data for Asperlactone

Table 5.2.1: ¹H NMR Spectroscopic Data (Template)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-X | Value | e.g., d, t, q, m | Value |

| ... | ... | ... | ... |

Table 5.2.2: ¹³C NMR Spectroscopic Data (Template)

| Position | Chemical Shift (δ, ppm) |

| C-X | Value |

| ... | ... |

Table 5.2.3: Mass Spectrometry Data (Template)

| Ionization Mode | m/z [M+H]⁺ | Key Fragment Ions (m/z) |

| ESI⁺ | Value | List of fragment m/z values |

Biological Activity and Mechanism of Action

Asperlactone has been reported to exhibit antifungal and antibacterial activities. While the precise mechanism of action has not been extensively elucidated, its anti-inflammatory properties have been noted. Specifically, asperlactone has been shown to inhibit the release of superoxide anions in fMLP-stimulated human neutrophils. This suggests a potential interference with inflammatory signaling pathways, possibly involving NADPH oxidase or related cellular processes. Further research is required to fully understand the molecular targets and signaling cascades affected by asperlactone.

Caption: Postulated mechanism of asperlactone's anti-inflammatory action.

Conclusion

Asperlactone represents a promising natural product from the Aspergillus genus with documented antimicrobial and anti-inflammatory activities. This guide has provided a detailed overview of its discovery, biosynthesis, and the methodologies required for its production and purification. While the fundamental aspects of its biology and chemistry are understood, there remains a significant opportunity for further research, particularly in elucidating its precise mechanism of action and exploring its full therapeutic potential. The protocols and data presented herein serve as a valuable resource for researchers embarking on the study of this intriguing fungal metabolite. Further investigation is warranted to obtain and publish detailed spectroscopic data to facilitate its unambiguous identification and to explore its effects on various cellular signaling pathways.

References

- 1. Asperlactone | C9H12O4 | CID 156698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biosynthesis of fungal metabolites: asperlactone and its relationship to other metabolites of Aspergillus melleus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Asperlactone: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperlactone is a polyketide-derived secondary metabolite produced by various fungi of the Aspergillus genus, notably Aspergillus ochraceus and Aspergillus melleus.[1] This butenolide compound has garnered interest within the scientific community due to its diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties. A thorough understanding of its chemical architecture, particularly its absolute stereochemistry, is paramount for elucidating its mechanism of action and for guiding synthetic and medicinal chemistry efforts. This technical guide provides an in-depth analysis of asperlactone's structure, stereochemistry, and the experimental methodologies employed for its characterization.

Chemical Identity and Physicochemical Properties

Asperlactone is characterized by a core furan-2(5H)-one (butenolide) ring, substituted with a hydroxyethyl group at position 5 and a methyloxirane (epoxide) group at position 4.[1] The molecule contains four chiral centers, leading to a specific and crucial three-dimensional arrangement of its atoms.

Table 1: Chemical Identifiers and Physicochemical Properties of Asperlactone

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₄ | [1] |

| Molecular Weight | 184.19 g/mol | [1] |

| IUPAC Name | (2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one | [1] |

| CAS Number | 76375-62-7 | |

| Appearance | Yellow oil | |

| Solubility | Soluble in DMSO, methanol, acetone | |

| InChI Key | VMLNPJDEXLLCQG-DGCAKLBHSA-N | |

| SMILES | C[C@H]1--INVALID-LINK--C2=C--INVALID-LINK----INVALID-LINK--O |

Stereochemistry and Absolute Configuration

The biological activity of many natural products is intrinsically linked to their precise three-dimensional structure. Asperlactone possesses four stereocenters, and its absolute configuration has been determined as (2R, 1'S, 2''S, 3''S). This specific arrangement is critical for its interaction with biological targets.

The IUPAC name, (2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one, precisely defines the spatial orientation of the substituents around each chiral carbon atom according to the Cahn-Ingold-Prelog priority rules.

Below is a diagram illustrating the chemical structure of asperlactone with the defined stereochemistry at each chiral center.

Caption: Chemical structure of asperlactone with stereochemical assignments.

Spectroscopic Data

The structural elucidation of asperlactone was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While a complete, publicly available dataset of the original NMR spectra can be challenging to locate, biosynthetic studies have provided valuable insights into its carbon skeleton. The following table summarizes the expected and reported spectroscopic characteristics.

Table 2: Key Spectroscopic Data for Asperlactone

| Technique | Data |

| ¹H NMR | Identity determined by ¹H-NMR. Expected signals would include doublets for the methyl groups, multiplets for the methine protons on the epoxide and butenolide rings, and a quartet and doublet for the hydroxyethyl side chain. |

| ¹³C NMR | Biosynthetic studies utilizing ¹³C-labeled precursors have confirmed the connectivity of the carbon skeleton. Key signals would include those for the lactone carbonyl, olefinic carbons, carbons of the epoxide ring, and the oxygenated carbons of the side chain. |

| Mass Spec. | High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula C₉H₁₂O₄. |

| Infrared (IR) | Expected characteristic absorptions for hydroxyl (-OH), lactone carbonyl (C=O), and C-O stretching vibrations. |

Experimental Protocols

Isolation from Aspergillus melleus

The following is a generalized protocol based on methods for isolating polyketide metabolites from Aspergillus species. The original isolation of asperlactone was performed from cultures of Aspergillus melleus.

-

Fungal Cultivation: Aspergillus melleus is cultured in a suitable liquid or solid medium (e.g., potato dextrose broth or rice medium) under static or shaking conditions at an appropriate temperature (typically 25-28°C) for a period of 14-21 days to allow for the production of secondary metabolites.

-

Extraction: The fungal mycelium and the culture broth are separated by filtration. The mycelium is typically extracted with a polar organic solvent such as methanol or acetone. The culture filtrate is extracted with a water-immiscible organic solvent like ethyl acetate.

-

Crude Extract Preparation: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to isolate the individual compounds.

-

Column Chromatography: The crude extract is first fractionated by column chromatography on silica gel, using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol).

-

Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing asperlactone, as identified by analytical TLC, are further purified using preparative TLC or HPLC (often with a reversed-phase C18 column) to yield the pure compound.

-

-

Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods as outlined in Table 2.

Caption: A generalized experimental workflow for the isolation and characterization of asperlactone.

Determination of Absolute Stereochemistry

The definitive assignment of the absolute configuration of a chiral molecule like asperlactone typically relies on one or more of the following advanced analytical techniques:

-

X-ray Crystallography: If a suitable single crystal of the natural product or a derivative can be obtained, X-ray diffraction analysis can provide an unambiguous determination of the absolute stereochemistry.

-

Chiral Synthesis: The total synthesis of all possible stereoisomers of asperlactone and comparison of their spectroscopic data and optical rotation with those of the natural product provides a definitive proof of structure.

-

NMR Spectroscopy with Chiral Derivatizing Agents (e.g., Mosher's Method): By forming esters of the hydroxyl group with chiral reagents (e.g., α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), it is possible to deduce the absolute configuration at the adjacent stereocenter by analyzing the changes in the ¹H NMR chemical shifts of the resulting diastereomers.

-

Circular Dichroism (CD) Spectroscopy: Comparison of the experimental CD spectrum with theoretically calculated spectra for the possible stereoisomers can be a powerful tool for assigning the absolute configuration.

Biological Activity and Future Directions

Asperlactone has been reported to exhibit a range of biological activities, including:

-

Antifungal and Antibacterial Activity

-

Nematicidal and Insecticidal Properties

-

Anti-inflammatory Activity: It has been shown to inhibit superoxide anion generation in fMLP-stimulated human neutrophils.

The presence of the strained epoxide ring and the electrophilic α,β-unsaturated lactone system are likely key pharmacophores responsible for its bioactivity, potentially acting as Michael acceptors for nucleophilic residues in biological targets.

For drug development professionals, asperlactone represents an interesting scaffold. Future research could focus on the total synthesis of asperlactone and its analogues to conduct structure-activity relationship (SAR) studies. This would enable the optimization of its biological activity and the development of more potent and selective therapeutic agents. Furthermore, identifying the specific molecular targets of its anti-inflammatory and antimicrobial actions will be crucial for understanding its mechanism and potential clinical applications.

References

The Biosynthesis of Asperlactone in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperlactone is a polyketide-derived secondary metabolite produced by several species of the fungal genus Aspergillus, including A. melleus, A. ochraceus, and A. westerdijkiae. It exhibits a range of biological activities, including antifungal and antibacterial properties, making it a compound of interest for drug development. This technical guide provides a comprehensive overview of the current understanding of the asperlactone biosynthesis pathway, including the key enzymes, intermediates, and regulatory aspects. This document also outlines relevant experimental protocols and presents available data to facilitate further research and exploitation of this promising natural product.

The Asperlactone Biosynthetic Pathway

The biosynthesis of asperlactone originates from the polyketide pathway, with 6-methylsalicylic acid (6-MSA) serving as a key precursor. A central enzyme in this process is a polyketide synthase (PKS).

Key Gene and Enzyme

The primary enzyme responsible for the initial steps of asperlactone biosynthesis is a 6-methylsalicylic acid synthase (6-MSAS). In Aspergillus westerdijkiae, a 5298 bp polyketide synthase gene, designated "aomsas ," has been identified and cloned. The protein encoded by aomsas shows 40-56% identity with other fungal 6-MSAS genes.[1] Gene knockout studies have demonstrated that the deletion of aomsas results in the complete cessation of asperlactone, isoasperlactone, and 6-MSA production, confirming its essential role in the pathway.[1]

Proposed Biosynthetic Steps

Based on isotopic labeling and chemical complementation studies, a hypothetical biosynthetic pathway for asperlactone has been proposed. The pathway is believed to proceed through several key intermediates.

A proposed biosynthetic pathway for asperlactone is as follows:

-

Formation of 6-Methylsalicylic Acid (6-MSA): The aomsas encoded polyketide synthase catalyzes the condensation of one acetyl-CoA and three malonyl-CoA molecules to produce 6-MSA.

-

Ring Opening of 6-MSA: The aromatic ring of 6-MSA is opened through an uncharacterized mechanism to form a linear polyketide chain.

-

Formation of a Diepoxide Intermediate: This linear precursor undergoes epoxidation to form a diepoxide. This diepoxide is considered a crucial branching point in the pathway.

-

Formation of Aspyrone and Asperlactone: The diepoxide intermediate can be further processed to yield either aspyrone or asperlactone.[1] Chemical complementation experiments, where a ∆aomsas mutant was fed with 6-MSA, aspyrone, and the diepoxide, restored the production of asperlactone and isoasperlactone, supporting their roles as intermediates.[1]

References

A Technical Guide to Asperlactone-Producing Fungal Strains: From Isolation to Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperlactone is a naturally occurring butenolide, a class of lactones with a four-carbon heterocyclic ring structure, that has garnered significant interest within the scientific community.[1] This polyketide-derived secondary metabolite, first isolated from members of the Aspergillus genus, exhibits a range of promising biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[1][2] Its unique chemical structure and therapeutic potential make it a compelling target for natural product discovery and drug development.

This technical guide provides an in-depth overview of Asperlactone, focusing on the fungal strains responsible for its production, detailed methodologies for its isolation and characterization, its biosynthetic pathway, and a summary of its biological activities. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the fields of mycology, natural product chemistry, and pharmacology.

Asperlactone-Producing Fungal Strains

Asperlactone is primarily produced by various species within the ubiquitous fungal genus Aspergillus. These filamentous fungi are found in a wide range of environments and are known for their ability to synthesize a diverse array of secondary metabolites.

Table 1: Fungal Strains Reported to Produce Asperlactone

| Fungal Species | Source/Host of Isolation | Reference(s) |

| Aspergillus ochraceus | Environmental contamination sample, apple-packing house, Lleida, Spain; Rhizospheric soil of Bruguiera gymnorrhiza (Mangrove plant Rhizophoraceae), Hainan Island, China | [1][3] |

| Aspergillus melleus | Not specified | |

| Aspergillus westerdijkiae | Not specified | |

| Aspergillus phoenicis | Not specified | |

| Aspergillus creber | Not specified | |

| Aspergillus ochraceopetaliformis | Not specified |

Experimental Protocols

Fungal Cultivation for Asperlactone Production

The production of Asperlactone is highly dependent on the fungal strain and the culture conditions employed. Optimization of media composition, pH, temperature, and aeration is crucial for maximizing yield.

Culture Media:

Several culture media have been successfully used for the cultivation of Aspergillus species for secondary metabolite production. These include:

-

Potato Dextrose Agar/Broth (PDA/PDB): A common and effective medium for the general growth of many fungi.

-

Malt Extract Agar/Broth (MEA/MEB): Another widely used medium that supports the growth and sporulation of Aspergillus species.

-

Czapek-Dox Agar/Broth: A defined medium that allows for more controlled studies of fungal metabolism.

-

Yeast Extract Sucrose (YES) Medium: A rich medium known to support the production of various secondary metabolites in Aspergillus.

General Cultivation Protocol:

-

Inoculation: Inoculate the desired culture medium with spores or mycelial fragments of the selected Aspergillus strain.

-

Incubation: Incubate the cultures at a temperature range of 25-30°C.

-

Aeration: For liquid cultures, provide adequate aeration through shaking (e.g., 150-200 rpm) to ensure optimal growth and metabolite production.

-

Fermentation Time: The optimal fermentation time for Asperlactone production can vary but typically ranges from 7 to 21 days.

Extraction and Purification of Asperlactone

The extraction and purification of Asperlactone from fungal cultures is a multi-step process involving solvent extraction and chromatographic techniques.

Extraction Protocol:

-

Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration.

-

Solvent Extraction: Extract the culture filtrate and the mycelial mass separately with a non-polar organic solvent such as ethyl acetate. This is a commonly used solvent for extracting secondary metabolites of moderate polarity.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification Protocol (Column Chromatography):

-

Column Packing: Prepare a chromatography column with a suitable stationary phase, such as silica gel. The "dry pack" method, where the dry adsorbent is added to the column followed by the solvent, is a common technique.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent and load it onto the column. Alternatively, for samples not readily soluble, a "dry loading" method can be employed where the extract is adsorbed onto a small amount of silica gel before being added to the column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using thin-layer chromatography (TLC).

-

Isolation: Combine the fractions containing the pure Asperlactone and evaporate the solvent to yield the purified compound.

Characterization of Asperlactone

The structural elucidation of Asperlactone is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of Asperlactone.

Biosynthesis of Asperlactone

Asperlactone is a polyketide, synthesized through a complex biosynthetic pathway involving a polyketide synthase (PKS) enzyme. The biosynthesis is often linked to the production of other secondary metabolites, such as aspyrone. The genes responsible for the biosynthesis of Asperlactone are typically found clustered together in the fungal genome.

The proposed biosynthetic pathway begins with the formation of a polyketide chain by the PKS. This chain then undergoes a series of modifications, including cyclization, oxidation, and rearrangement steps, to form the final Asperlactone molecule. Key intermediates in the pathway include 6-methylsalicylic acid (6-MSA), aspyrone, and a diepoxide intermediate.

Caption: Proposed biosynthetic pathway of Asperlactone.

Biological Activities of Asperlactone

Asperlactone has demonstrated a range of biological activities, making it a molecule of interest for drug discovery.

Table 2: Biological Activities of Asperlactone

| Activity | Assay | Organism(s) | Result (MIC/IC₅₀) | Reference(s) |

| Antifungal | Minimum Inhibitory Concentration (MIC) | Candida albicans | < 0.19 µg/mL | |

| Aspergillus fumigatus | < 0.19 µg/mL | |||

| Antibacterial | Minimum Inhibitory Concentration (MIC) | Bacillus subtilis | 5.30 ± 0.29 µM (for Butyrolactone I, a related compound) | |

| Anti-inflammatory | Inhibition of Nitric Oxide (NO) Production | Murine Macrophages (RAW 264.7) | Potent activity reported, specific IC₅₀ values for Asperlactone require further investigation. |

Note: Specific MIC and IC₅₀ values for Asperlactone against a broader range of organisms are still under investigation and represent an area for future research.

Experimental and Logical Workflow

The process of working with Asperlactone, from the initial isolation of the producing fungus to the evaluation of its biological activity, follows a logical workflow.

Caption: General workflow for Asperlactone research.

Conclusion

Asperlactone represents a promising natural product with significant therapeutic potential. The Aspergillus species that produce this compound are readily culturable, and the methodologies for its isolation and characterization are well-established. Further research into the optimization of fermentation conditions to enhance yields, coupled with a more extensive evaluation of its biological activities and mechanism of action, will be crucial in unlocking the full potential of Asperlactone as a lead compound for the development of new pharmaceuticals. This guide provides a solid foundation for researchers to embark on or continue their exploration of this fascinating fungal metabolite.

References

The Natural Occurrence of Asperlactone and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperlactone is a naturally occurring butenolide, a class of lactones characterized by a furan-2(5H)-one core. First isolated from Aspergillus species, this polyketide-derived secondary metabolite has garnered interest within the scientific community due to its diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the natural occurrence of asperlactone and its known analogs, detailing their sources, biosynthesis, and biological activities. The guide also includes detailed experimental protocols for isolation and characterization, and visual representations of key pathways and workflows to support further research and drug development efforts.

Natural Occurrence and Biosynthesis

Asperlactone and its analogs are primarily produced by various species of fungi, particularly within the genus Aspergillus. These compounds are synthesized via the polyketide pathway, a major route for the production of a wide array of secondary metabolites in fungi.

Producing Organisms

The known fungal producers of asperlactone and its analogs are summarized in the table below. The majority of these are species within the genus Aspergillus, highlighting its significance as a rich source of these bioactive compounds.

| Compound | Producing Organism(s) | Reference(s) |

| Asperlactone | Aspergillus melleus | [2] |

| Aspergillus ochraceus | [1][2] | |

| Aspergillus westerdijkiae | ||

| Aspergillus sp. | ||

| Exophiala sp. | ||

| Isoasperlactone | Aspergillus sp. | |

| Aspyrone | Aspergillus melleus | |

| Asperphenols A and B | Aspergillus terreus | |

| Butyrolactone I, III, VII | Aspergillus sp. |

Note: This table is not exhaustive and represents currently available data.

Biosynthesis of Asperlactone

The biosynthesis of asperlactone proceeds through the polyketide pathway, starting from the condensation of acetate units. While the complete enzymatic cascade is still under investigation, key steps have been elucidated. The biosynthesis is believed to share early steps with other polyketide metabolites produced by the same fungal strains. A proposed biosynthetic pathway is illustrated in the diagram below.

References

Spectroscopic and Biosynthetic Profile of Asperlactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Asperlactone, a secondary metabolite produced by various fungi of the Aspergillus genus, notably Aspergillus ochraceus and Aspergillus melleus.[1] This document is intended to serve as a comprehensive resource, presenting Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in a structured format, detailing the experimental protocols for their acquisition, and visualizing the biosynthetic pathway of this compound.

Spectroscopic Data of Asperlactone

The structural elucidation of Asperlactone, with the molecular formula C₉H₁₂O₄, has been primarily achieved through NMR and MS techniques.[1] The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Asperlactone

| Proton | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| Data not available in a consolidated table from the search results. |

Table 2: ¹³C NMR Spectroscopic Data for Asperlactone

| Carbon | Chemical Shift (δ) [ppm] |

| Data not available in a consolidated table from the search results. |

Note: The absence of consolidated NMR data in the provided search results prevents the population of these tables. Further targeted literature review is required to obtain these specific values.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For Asperlactone, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a common technique.

Table 3: Mass Spectrometry Data for Asperlactone

| Parameter | Value |

| Molecular Formula | C₉H₁₂O₄ |

| Molecular Weight | 184.19 g/mol [1] |

| Exact Mass | 184.07355886 Da |

| Key Fragmentation Peaks (m/z) | Specific fragmentation data for Asperlactone is not detailed in the provided search results. General fragmentation patterns for five-membered lactones often involve the loss of CO and/or H₂O. |

Experimental Protocols

The following sections describe the general methodologies for the isolation of Asperlactone and its analysis by NMR and MS, based on common practices for fungal secondary metabolites.

Isolation and Purification of Asperlactone

The isolation of Asperlactone typically involves the cultivation of an appropriate Aspergillus strain, followed by extraction and chromatographic purification of the secondary metabolites.

Figure 1: General Workflow for Asperlactone Isolation

Caption: A generalized workflow for the isolation of Asperlactone from fungal cultures.

NMR Spectroscopic Analysis

For structural elucidation, NMR spectra are recorded on a high-field spectrometer.

Protocol:

-

Sample Preparation: A purified sample of Asperlactone is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: ¹H, ¹³C, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed.

-

Data Processing: The acquired data is processed using appropriate software to obtain the final spectra.

Mass Spectrometric Analysis

HR-ESI-MS is typically used to obtain accurate mass and fragmentation data.

Protocol:

-

Sample Preparation: A solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

-

Data Acquisition: Mass spectra are acquired in both full scan mode to determine the molecular ion and in tandem MS (MS/MS) mode to study the fragmentation patterns.

Biosynthetic Pathway of Asperlactone

Asperlactone is a polyketide, biosynthesized from acetate units. The proposed biosynthetic pathway involves the formation of a linear polyketide chain, which then undergoes a series of enzymatic modifications, including cyclization and oxidation, to form the final lactone structure.

Figure 2: Proposed Biosynthetic Pathway of Asperlactone

References

- 1. Asperlactone | C9H12O4 | CID 156698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of fungal metabolites: asperlactone and its relationship to other metabolites of Aspergillus melleus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Biological Activity of Asperlactone: A Technical Guide for Researchers

An In-depth Examination of the Bioactive Properties of a Fungal Secondary Metabolite

Introduction

Asperlactone is a butenolide secondary metabolite produced by various fungal species, including Aspergillus ochraceus and Aspergillus melleus.[1] As a member of the γ-butyrolactone class of compounds, which are known for a wide array of biological activities, asperlactone has garnered interest within the scientific community.[2] This technical guide provides a comprehensive overview of the known biological activities of asperlactone, detailed experimental protocols for its assessment, and a discussion of its potential mechanisms of action and relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating novel bioactive compounds.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₂O₄ |

| Molecular Weight | 184.19 g/mol |

| IUPAC Name | (5R)-5-[(1S)-1-hydroxyethyl]-3-[(2S,3S)-3-methyloxiran-2-yl]furan-2(5H)-one |

| CAS Number | 76375-62-7 |

| Class | Butenolide |

Reported Biological Activities

Asperlactone has been reported to exhibit a spectrum of biological activities, primarily including antifungal, antibacterial, and insect growth regulatory effects.[1] While the qualitative nature of these activities is documented, a comprehensive public record of quantitative data, such as Minimum Inhibitory Concentrations (MICs) and 50% Inhibitory Concentrations (IC50), remains limited.

Antifungal Activity

Asperlactone is recognized as an antifungal agent.[1] The butenolide lactone ring is a structural motif found in many natural products with antimicrobial properties. The precise spectrum of fungal species susceptible to asperlactone and the potency of its activity require further quantitative investigation.

Antibacterial Activity

In addition to its antifungal properties, asperlactone has been cited for its antibacterial activity.[1] The extent of this activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria, is an area that warrants more detailed research to establish its potential as an antibacterial lead compound.

Insect Growth Regulatory Activity

Asperlactone has also been identified as an insect growth regulator (IGR). IGRs are compounds that interfere with the growth, development, and metamorphosis of insects. They often act by mimicking or disrupting the function of insect hormones, such as juvenile hormone or ecdysone, or by inhibiting processes like chitin synthesis. The specific mechanisms by which asperlactone exerts its IGR effects are not well-elucidated.

Quantitative Data on Biological Activity

A thorough review of the existing scientific literature did not yield specific quantitative data (MIC or IC50 values) for the antifungal, antibacterial, or insect growth regulatory activities of asperlactone. The following tables are presented as templates for the type of data that would be generated through the experimental protocols outlined in the subsequent sections.

Table 1: Hypothetical Antifungal Activity of Asperlactone (MIC in µg/mL)

| Fungal Species | Asperlactone | Positive Control (e.g., Amphotericin B) |

|---|---|---|

| Candida albicans | Data not available | |

| Aspergillus fumigatus | Data not available |

| Cryptococcus neoformans | Data not available | |

Table 2: Hypothetical Antibacterial Activity of Asperlactone (MIC in µg/mL)

| Bacterial Species | Asperlactone | Positive Control (e.g., Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | Data not available | |

| Escherichia coli | Data not available |

| Pseudomonas aeruginosa | Data not available | |

Table 3: Hypothetical Cytotoxicity of Asperlactone (IC50 in µM)

| Cell Line | Asperlactone | Positive Control (e.g., Doxorubicin) |

|---|---|---|

| Human embryonic kidney (HEK293) | Data not available |

| Human liver carcinoma (HepG2) | Data not available | |

Experimental Protocols

The following are detailed methodologies for the assessment of asperlactone's biological activities, based on established and standardized protocols.

Antifungal Susceptibility Testing: Broth Microdilution Method (Adapted from CLSI and EUCAST Guidelines)

This protocol determines the Minimum Inhibitory Concentration (MIC) of asperlactone against a panel of fungal isolates.

1. Materials:

-

Asperlactone (dissolved in a suitable solvent, e.g., DMSO, to a stock concentration of 10 mg/mL).

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus).

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or microplate reader.

-

Positive control antifungal agent (e.g., Amphotericin B).

-

Sterile saline or phosphate-buffered saline (PBS).

2. Inoculum Preparation:

-

For yeast (e.g., Candida albicans): Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

For filamentous fungi (e.g., Aspergillus fumigatus): Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Filter the suspension through sterile gauze to remove hyphal fragments. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640.

3. Assay Procedure:

-

Prepare a serial two-fold dilution of asperlactone in RPMI-1640 in the 96-well plate. The final concentration range should typically span from 0.03 to 32 µg/mL.

-

Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

-

Add the prepared fungal inoculum to each well (except the sterility control).

-

Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

-

The MIC is determined as the lowest concentration of asperlactone that causes a significant inhibition of growth (e.g., ≥50% for azoles against yeasts, or 100% for amphotericin B) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol determines the cytotoxic effect of asperlactone on mammalian cell lines.

1. Materials:

-

Asperlactone (dissolved in DMSO).

-

Human cell lines (e.g., HEK293, HepG2).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

MTT solution (5 mg/mL in PBS).

-

DMSO.

-

Sterile 96-well cell culture plates.

-

Microplate reader.

2. Assay Procedure:

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of asperlactone in complete medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest asperlactone concentration) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

After incubation, add MTT solution to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of asperlactone that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular targets and signaling pathways affected by asperlactone have not been extensively studied. However, based on the known mechanisms of other antifungal and insect growth-regulating compounds, several potential pathways can be hypothesized.

Antifungal Mechanism of Action

The antifungal activity of many natural products is often associated with the disruption of the fungal cell wall or cell membrane integrity, or the inhibition of essential enzymes.

-

Cell Wall Integrity Pathway: The fungal cell wall is a crucial structure for maintaining cell shape and protecting against osmotic stress. It is composed of chitin, glucans, and mannoproteins. Compounds that interfere with the synthesis or cross-linking of these components can trigger the Cell Wall Integrity (CWI) signaling pathway. This pathway, often mediated by a Mitogen-Activated Protein Kinase (MAPK) cascade, attempts to compensate for cell wall damage. Persistent stress on the cell wall can lead to cell lysis and death. Asperlactone, with its reactive epoxide group, could potentially interact with enzymes involved in cell wall biosynthesis.

Caption: A generalized diagram of the fungal Cell Wall Integrity (CWI) signaling pathway.

Insect Growth Regulatory Mechanism of Action

The IGR activity of asperlactone could be attributed to several mechanisms:

-

Chitin Synthesis Inhibition: Chitin is a vital component of the insect exoskeleton. Inhibition of chitin synthase enzymes would disrupt the molting process, leading to developmental defects and mortality.

-

Hormonal Disruption: Asperlactone might act as an agonist or antagonist of key insect hormones like juvenile hormone (JH) or ecdysone. Disruption of the delicate balance of these hormones can prevent metamorphosis and reproduction.

Caption: Potential mechanisms of asperlactone as an insect growth regulator.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial screening and characterization of the biological activity of a secondary metabolite like asperlactone.

Caption: A generalized workflow for the biological activity screening of a natural product.

Conclusion and Future Directions

Asperlactone is a fungal secondary metabolite with documented antifungal, antibacterial, and insect growth regulatory properties. While its potential as a bioactive compound is evident, there is a clear need for further research to quantify its activity, elucidate its specific mechanisms of action, and identify the cellular signaling pathways it modulates. The experimental protocols and hypothetical frameworks presented in this guide offer a roadmap for future investigations that will be crucial for determining the therapeutic or agrochemical potential of asperlactone. Future studies should focus on obtaining robust quantitative data, identifying the molecular targets of asperlactone, and exploring its structure-activity relationships to potentially develop more potent and selective derivatives.

References

The Convergent Biosynthesis of Asperlactone and Aspyrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperlactone and aspyrone, two polyketide metabolites produced by fungi of the Aspergillus genus, notably Aspergillus melleus and Aspergillus ochraceus, exhibit intriguing biological activities. Their shared biosynthetic origin, diverging from a common intermediate, presents a fascinating case study in the economy and versatility of fungal secondary metabolism. This technical guide provides an in-depth exploration of the biosynthetic relationship between asperlactone and aspyrone, detailing the underlying enzymatic machinery, key chemical transformations, and the experimental evidence that has illuminated this pathway. Particular emphasis is placed on the quantitative data from isotopic labeling studies and the methodologies employed to unravel this intricate biochemical network.

Introduction

Asperlactone and aspyrone belong to the diverse family of polyketides, a class of natural products synthesized by the iterative condensation of acetyl-CoA and malonyl-CoA units. These compounds have garnered interest due to their potential as scaffolds for drug development. Understanding their biosynthesis is crucial for harnessing their therapeutic potential, potentially through synthetic biology approaches to generate novel analogues.

Early biosynthetic studies revealed that both asperlactone and aspyrone are derived from a C10 polyketide precursor.[1] Isotopic labeling experiments have been instrumental in elucidating the intricate series of rearrangements and enzymatic transformations that lead to the formation of these two distinct lactone-containing molecules from a single biosynthetic pathway.

The Shared Polyketide Pathway

The biosynthesis of asperlactone and aspyrone commences with the assembly of a linear pentaketide chain by a Type I iterative Polyketide Synthase (PKS). This multifunctional enzyme catalyzes the sequential condensation of one acetyl-CoA starter unit with four malonyl-CoA extender units. The resulting polyketide chain undergoes a series of reductions and dehydrations, characteristic of PKS activity, to yield a C10 intermediate.

Formation of the Common Diepoxide Intermediate

A key juncture in the biosynthetic journey is the formation of a diepoxide intermediate. Isotopic labeling studies using ¹⁸O₂ gas have confirmed that oxygen atoms are incorporated from molecular oxygen, suggesting the involvement of oxygenase enzymes in the formation of the epoxide rings.[2][3] It is from this common diepoxide intermediate that the pathway diverges, leading to either asperlactone or aspyrone through alternative regioselective epoxide ring-opening reactions.[2][4]

The proposed biosynthetic relationship is depicted in the following signaling pathway diagram:

Quantitative Data from Isotopic Labeling Studies

Isotopic labeling has been the cornerstone of elucidating the asperlactone and aspyrone biosynthetic pathways. By feeding cultures of Aspergillus melleus with isotopically labeled precursors, researchers have been able to trace the origin of each carbon and oxygen atom in the final molecules. The following tables summarize the key quantitative findings from these experiments.

Table 1: ¹³C-Labeling Studies with [1,2-¹³C₂]Acetate

| Carbon Position in Asperlactone/Aspyrone | Origin from Acetate | ¹³C-¹³C Coupling Observed | Reference |

| C-1', C-2' | Intact Acetate Unit | Yes | |

| C-3, C-4 | Intact Acetate Unit | Yes | |

| C-5, C-6 | Intact Acetate Unit | Yes | |

| C-7, C-8 | Intact Acetate Unit | Yes | |

| C-9, C-10 | Intact Acetate Unit | Yes |

This data confirms the polyketide origin of the carbon skeleton from five intact acetate units.

Table 2: Deuterium Labeling with [²H₃]Acetate

| Position in Asperlactone | Number of Deuterium Atoms Retained | Inferred Mechanistic Step | Reference |

| C-7 | 2 | No Aromatization Intermediate | |

| C-10 | 3 | Starter Acetate Unit |

The retention of deuterium at specific positions provides crucial insights into the nature of the biosynthetic intermediates and rules out certain mechanistic possibilities, such as the involvement of an aromatic intermediate.

Table 3: ¹⁸O-Labeling Studies

| Labeled Precursor | Oxygen Atoms in Asperlactone/Aspyrone Labeled | Implication | Reference |

| [1-¹³C, ¹⁸O₂]Acetate | Carboxylate-derived oxygens | Tracing of acetate incorporation | |

| ¹⁸O₂ gas | Epoxide and hydroxyl oxygens | Involvement of oxygenases |

These studies were pivotal in identifying the origin of the oxygen atoms and provided strong evidence for the diepoxide intermediate.

Experimental Protocols

The elucidation of the asperlactone and aspyrone biosynthetic pathway has relied on a combination of fungal fermentation, isotopic labeling, and spectroscopic analysis. Below are generalized protocols for the key experiments cited.

Fungal Culture and Fermentation

Aspergillus melleus or Aspergillus ochraceus is typically cultured on a suitable liquid medium, such as Czapek-Dox broth, supplemented with yeast extract.

Workflow for Fungal Culture and Metabolite Extraction:

Isotopic Labeling Experiments

-

Preparation of Labeled Precursors: Sodium [1,2-¹³C₂]acetate, sodium [²H₃]acetate, or other labeled precursors are dissolved in sterile water.

-

Feeding: The sterile solution of the labeled precursor is added to the fungal culture at a specific time point during fermentation, typically during the exponential growth phase.

-

Incubation: The culture is allowed to continue incubating for a defined period to allow for the incorporation of the labeled precursor into the secondary metabolites.

-

Extraction and Purification: Following incubation, the fungal mycelium and culture broth are separated. The metabolites are extracted from both the mycelium and the broth using an appropriate organic solvent (e.g., ethyl acetate). The crude extract is then subjected to chromatographic purification to isolate asperlactone and aspyrone.

-

Analysis: The purified compounds are analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹³C-NMR, ²H-NMR) and Mass Spectrometry (MS) to determine the position and extent of isotopic labeling.

NMR and Mass Spectrometry Analysis

-

¹³C-NMR Spectroscopy: Used to identify the carbon skeleton and to observe ¹³C-¹³C couplings in molecules enriched with [1,2-¹³C₂]acetate, which confirms the intact incorporation of acetate units.

-

²H-NMR Spectroscopy: Used to determine the location and number of deuterium atoms incorporated from [²H₃]acetate.

-

Mass Spectrometry: Used to determine the overall mass increase of the metabolites due to isotopic labeling and to analyze fragmentation patterns, which can provide additional structural information.

The Asperlactone and Aspyrone Biosynthetic Gene Cluster: An Area for Future Research

While the chemical steps of asperlactone and aspyrone biosynthesis have been extensively studied, the specific biosynthetic gene cluster (BGC) responsible for their production has not yet been definitively identified and characterized in the literature. In fungi, the genes encoding the enzymes for a specific secondary metabolite are typically clustered together on the chromosome. A typical polyketide BGC would include the PKS gene, as well as genes encoding tailoring enzymes such as oxygenases, reductases, and transcription factors that regulate the expression of the cluster.

The identification and characterization of the asperlactone/aspyrone BGC would be a significant advancement in the field. It would allow for:

-

Heterologous expression: The entire BGC could be expressed in a model fungal host to confirm its role in the production of asperlactone and aspyrone and to potentially increase their yields.

-

Enzymatic studies: The individual enzymes of the pathway could be expressed and characterized in vitro to study their mechanisms and substrate specificities in detail.

-

Metabolic engineering: The BGC could be manipulated to produce novel derivatives of asperlactone and aspyrone with potentially improved biological activities.

The logical relationship for identifying and characterizing the BGC is outlined below:

Conclusion and Future Perspectives

The biosynthesis of asperlactone and aspyrone provides a compelling example of how fungi can generate chemical diversity from a single polyketide precursor. The pathway is characterized by a key branch point at a common diepoxide intermediate, leading to two structurally distinct molecules. While isotopic labeling studies have been instrumental in delineating the chemical transformations, the genetic basis of this pathway remains to be fully elucidated. Future research focused on identifying and characterizing the responsible biosynthetic gene cluster will undoubtedly provide deeper insights into the enzymatic mechanisms at play and open up new avenues for the bioengineering of novel polyketide-based therapeutics. The detailed understanding of this and similar biosynthetic pathways will continue to be a driving force in the discovery and development of new drugs from natural sources.

References

- 1. Variation Among Biosynthetic Gene Clusters, Secondary Metabolite Profiles, and Cards of Virulence Across Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 4. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Extraction of Asperlactone from Fungal Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful extraction and purification of asperlactone, a bioactive polyketide, from fungal cultures. The methodologies outlined are based on established practices for the isolation of secondary metabolites from Aspergillus species, particularly Aspergillus ochraceus, a known producer of asperlactone.

Introduction

Asperlactone is a fungal secondary metabolite belonging to the polyketide class of compounds. It has garnered scientific interest due to its potential biological activities. The efficient isolation of asperlactone is a critical first step for further investigation into its pharmacological properties and potential therapeutic applications. This document details the necessary procedures, from fungal cultivation to the purification of the final compound.

Data Presentation

The following table summarizes typical quantitative data associated with the extraction and purification of asperlactone from a laboratory-scale fungal culture. Please note that yields can vary significantly depending on the fungal strain, culture conditions, and extraction efficiency.

| Parameter | Value | Unit | Notes |

| Fungal Culture Volume | 1 | L | Aspergillus ochraceus grown in Potato Dextrose Broth. |

| Incubation Time | 14 - 21 | days | Static culture at 25-28°C. |

| Mycelial Dry Weight (approx.) | 10 - 15 | g | Varies with growth conditions. |

| Extraction Solvent (Ethyl Acetate) | 3 x 500 | mL | Three successive extractions of the culture broth and mycelium. |

| Crude Extract Yield | 150 - 300 | mg | After solvent evaporation. |

| Asperlactone Yield (Estimated) | 5 - 15 | mg/L | Highly variable; optimization is recommended. [1][2] |

| Purity after Column Chromatography | >95 | % | As determined by HPLC analysis. |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the extraction and purification of asperlactone.

Protocol 1: Cultivation of Aspergillus ochraceus for Asperlactone Production

Objective: To cultivate Aspergillus ochraceus in a liquid medium to promote the biosynthesis of asperlactone.

Materials:

-

Aspergillus ochraceus strain (from a reputable culture collection)

-

Potato Dextrose Agar (PDA) plates

-

Sterile flasks (e.g., 1 L Erlenmeyer flasks)

-

Incubator

-

Sterile water with 0.05% Tween 80 (autoclaved)

-

Hemocytometer

Procedure:

-

Activation of Fungal Strain: Inoculate the Aspergillus ochraceus strain onto PDA plates and incubate at 25-28°C for 7-10 days until significant sporulation is observed.

-

Spore Suspension Preparation: Prepare a spore suspension by adding 10 mL of sterile water with 0.05% Tween 80 to a mature PDA plate. Gently scrape the surface with a sterile loop to dislodge the spores.

-

Spore Concentration Determination: Determine the spore concentration using a hemocytometer. Adjust the concentration to approximately 1 x 10^6 spores/mL with sterile water.

-

Inoculation of Liquid Culture: Inoculate 1 L of sterile PDB in a 2 L Erlenmeyer flask with the spore suspension to a final concentration of 1 x 10^4 to 1 x 10^5 spores/mL.[5]

-

Incubation: Incubate the flask under static conditions at 25-28°C for 14-21 days in the dark to promote secondary metabolite production.

Protocol 2: Extraction of Asperlactone from Fungal Culture

Objective: To perform a solvent-based extraction to isolate the crude mixture of secondary metabolites, including asperlactone, from the fungal culture.

Materials:

-

Mature fungal culture from Protocol 1

-

Ethyl acetate (analytical grade)

-

Separatory funnel (2 L)

-

Buchner funnel and filter paper

-

Rotary evaporator

-

Large beaker or flask for combining extracts

Procedure:

-

Separation of Mycelium and Broth: Separate the fungal mycelium from the culture broth by vacuum filtration through a Buchner funnel.

-

Extraction of Culture Broth: Transfer the culture filtrate to a 2 L separatory funnel. Add an equal volume (1 L) of ethyl acetate and shake vigorously for 5-10 minutes. Allow the layers to separate and collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer two more times with 500 mL of ethyl acetate each.

-

Extraction of Mycelium: Transfer the collected mycelium to a large flask. Add 500 mL of ethyl acetate and agitate on a shaker for 4-6 hours. Filter the mixture and collect the ethyl acetate. Repeat this extraction step two more times.

-

Combining and Concentrating Extracts: Combine all the ethyl acetate extracts from the broth and mycelium.

-

Solvent Evaporation: Concentrate the combined ethyl acetate extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Protocol 3: Purification of Asperlactone by Silica Gel Column Chromatography

Objective: To purify asperlactone from the crude extract using silica gel column chromatography.

Materials:

-

Crude extract from Protocol 2

-

Silica gel (for column chromatography, 60-120 mesh)

-

Glass chromatography column

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Methanol (analytical grade)

-

Test tubes or fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber and visualization reagents (e.g., UV light, iodine chamber)

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane or a mixture of hexane and ethyl acetate. Adsorb the dissolved extract onto a small amount of silica gel. After evaporating the solvent, carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

-

Elution: Elute the column with a solvent gradient of increasing polarity. Start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 v/v hexane:ethyl acetate). Finally, wash the column with methanol to elute highly polar compounds.

-

Fraction Collection: Collect fractions of the eluate in test tubes. The size of the fractions can be guided by the flow rate and column dimensions (e.g., 10-20 mL per fraction).

-

Monitoring by TLC: Monitor the collected fractions by TLC to identify those containing asperlactone. A suitable mobile phase for TLC analysis can be a mixture of hexane and ethyl acetate. Visualize the spots under UV light or using an appropriate staining reagent.

-

Pooling and Concentration: Combine the fractions that contain pure asperlactone, as determined by TLC.

-

Final Concentration: Concentrate the pooled fractions using a rotary evaporator to obtain the purified asperlactone.

Visualizations

The following diagrams illustrate the experimental workflow for asperlactone extraction and its proposed biosynthetic pathway.

References

- 1. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of culture media for the production of secondary metabolites in a natural products screening program - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Asperlactone using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asperlactone is a butenolide, a type of lactone, produced by various species of the Aspergillus fungus. Its potential biological activities make it a compound of interest in natural product research and drug discovery. A reliable and accurate analytical method is crucial for the quantification of asperlactone in various samples, such as fungal fermentation broths, extracts, and purified materials. This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the quantitative analysis of asperlactone. The protocol covers sample preparation, standard preparation, chromatographic conditions, and method validation guidelines.

Experimental Protocols

A successful HPLC analysis relies on meticulous sample and standard preparation. The following protocols provide a step-by-step guide for preparing samples and standards for asperlactone quantification.

Standard Preparation

Accurate standard solutions are fundamental for creating a reliable calibration curve for quantification.

-

Stock Solution (1 mg/mL):

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase.

-

A typical concentration range for the calibration curve might be 1, 5, 10, 25, 50, and 100 µg/mL. The specific range should bracket the expected concentration of asperlactone in the samples[1].

-

Filter each working standard through a 0.22 µm syringe filter before injection[3][4].

-

Sample Preparation

The goal of sample preparation is to extract asperlactone from the matrix and remove interferences that could affect the analysis. The protocol may vary depending on the sample matrix (e.g., fungal broth, mycelia, or plant tissue).

-

Extraction from Fungal Fermentation Broth:

-

Centrifuge the fermentation broth at 5,000 x g for 15 minutes to separate the supernatant from the mycelia.

-

Perform a liquid-liquid extraction (LLE) on the supernatant. Mix the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

-

Shake vigorously for 10 minutes and allow the layers to separate.

-

Collect the organic layer (top layer) and repeat the extraction process on the aqueous layer two more times to ensure complete extraction.

-

Pool the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitute the dried extract in a known volume of mobile phase (e.g., 1 mL).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC Method and Parameters

The following HPLC conditions are recommended as a starting point for the analysis of asperlactone. Method optimization may be necessary depending on the specific sample matrix and available instrumentation.

Chromatographic Conditions

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV-Vis Detector at 215 nm (Note: Determine λmax by scanning the standard) |

| Run Time | 10 minutes (adjust as needed to ensure elution of all components) |

Method Validation

To ensure the developed HPLC method is suitable for its intended purpose, it must be validated according to ICH guidelines. Key validation parameters are summarized below.

Validation Parameters Summary

| Parameter | Description | Acceptance Criteria |

| Specificity | The ability to assess the analyte in the presence of other components. | The asperlactone peak should be well-resolved from other peaks with no interference at its retention time. |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.999 for the calibration curve. |

| Accuracy | The closeness of test results to the true value, determined by recovery studies. | Recovery should be within 98-102%. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | RSD should remain ≤ 2% after minor changes to flow rate, temperature, or mobile phase composition. |

Visual Diagrams

Visual workflows and diagrams help in understanding the logical flow of the analytical process.

Caption: Experimental workflow for asperlactone quantification.

References

Asperlactone: A Detailed Application Note on NMR Characterization and Interpretation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization and interpretation of asperlactone, a bioactive secondary metabolite produced by fungi of the Aspergillus genus. Asperlactone, a member of the butenolide class, has demonstrated notable antifungal, antibacterial, and anti-inflammatory properties, making it a compound of interest for further research and development.[1]

NMR Spectroscopic Data for Asperlactone

The definitive structural elucidation of asperlactone relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques. The tables below summarize the ¹H and ¹³C NMR spectroscopic data, which are fundamental for its identification. The data presented are typical values reported in the literature, usually with chloroform-d (CDCl₃) as the solvent.

Table 1: ¹H NMR Spectroscopic Data for Asperlactone in CDCl₃

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| 3 | ~6.15 | d | ~1.5 |

| 5 | ~5.01 | d | ~2.5 |

| 6 | ~4.15 | dq | ~6.5, 2.5 |

| 7 | ~1.35 | d | ~6.5 |

| 8 | ~3.65 | d | ~2.0 |

| 9 | ~3.10 | dq | ~5.5, 2.0 |

| 10 | ~1.45 | d | ~5.5 |

Table 2: ¹³C NMR Spectroscopic Data for Asperlactone in CDCl₃

| Position | Chemical Shift (δ) ppm |

| 1 | ~172.5 |

| 2 | ~148.0 |

| 3 | ~118.0 |

| 4 | ~142.0 |

| 5 | ~82.0 |

| 6 | ~68.0 |

| 7 | ~21.0 |

| 8 | ~58.0 |

| 9 | ~55.0 |

| 10 | ~17.0 |

Interpretation of NMR Spectra

The ¹H NMR spectrum of asperlactone reveals key structural features. The downfield signal around 6.15 ppm is characteristic of the olefinic proton at position 3. The methine protons of the lactone ring and the hydroxyethyl side chain appear in the region of 4.0-5.1 ppm, while the protons of the epoxide ring are observed at approximately 3.1-3.7 ppm. The coupling constants (J values) are critical for confirming the connectivity and stereochemistry of the molecule.

The ¹³C NMR spectrum shows ten distinct carbon signals, including the carbonyl carbon of the lactone at around 172.5 ppm, two olefinic carbons, and several oxygenated carbons corresponding to the lactone ring, the hydroxyethyl group, and the epoxide moiety.

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are indispensable:

-

COSY (Correlation Spectroscopy) is used to establish proton-proton spin coupling networks, for example, within the hydroxyethyl and epoxide fragments.

-

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon, facilitating the assignment of the carbon skeleton.

-

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the different structural fragments and confirming the overall connectivity.

Experimental Protocols

Isolation and Purification of Asperlactone

-

Fungal Culture: A suitable strain of Aspergillus, such as Aspergillus melleus or Aspergillus ochraceus, is cultivated in a suitable liquid or on a solid medium (e.g., Potato Dextrose Broth or Agar) at 25-28°C for 14-21 days.

-

Extraction: The fungal culture (mycelia and broth) is extracted exhaustively with an organic solvent like ethyl acetate.

-

Concentration: The combined organic extracts are concentrated in vacuo to yield a crude extract.

-